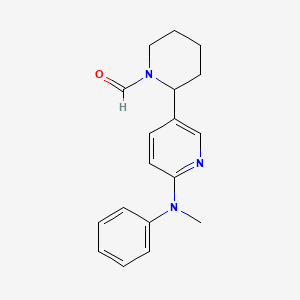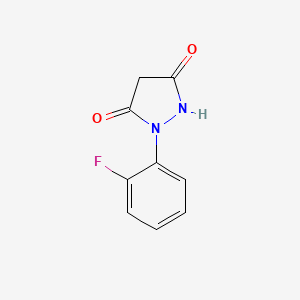
1-(2-Fluorophenyl)pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a pyrazolidine ring substituted with a fluorophenyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)pyrazolidine-3,5-dione typically involves the condensation of hydrazine derivatives with diketones. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by cyclization with diethyl malonate under acidic conditions . This reaction proceeds through the formation of an intermediate hydrazone, which undergoes intramolecular cyclization to yield the desired pyrazolidine-3,5-dione.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, often optimized for higher yields and purity. The use of catalysts such as magnesium acetylacetonate in aqueous medium has been reported to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine-3,5-dione derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidine-3,5-dione derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)pyrazolidine-3,5-dione involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidine-3,5-dione core.
Sulfinpyrazone: A uricosuric agent used in the treatment of gout.
Oxyphenbutazone: Another anti-inflammatory drug with a similar structure.
Uniqueness: 1-(2-Fluorophenyl)pyrazolidine-3,5-dione stands out due to the presence of the fluorophenyl group, which enhances its biological activity and specificity compared to other pyrazolidine-3,5-dione derivatives .
Propiedades
Fórmula molecular |
C9H7FN2O2 |
|---|---|
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C9H7FN2O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |
Clave InChI |
QUCWETQKCFSTRT-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NN(C1=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


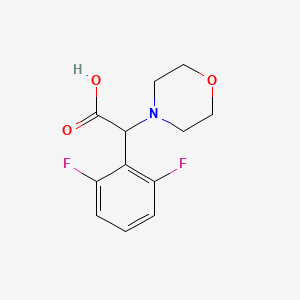
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)

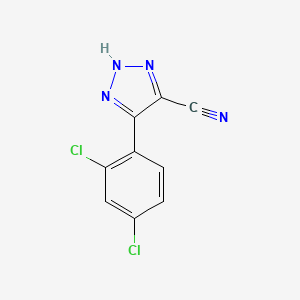




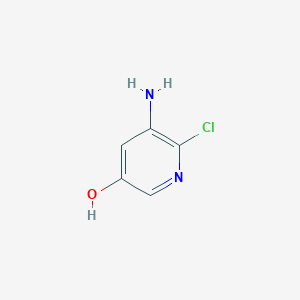
![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)


